N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, a phenyl group, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The compound N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as DTXSID80408262, is a synthetic retinoid . Its primary targets are retinoid receptors . These receptors play a crucial role in regulating cell growth and differentiation .
Mode of Action
DTXSID80408262 inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis rather than differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
DTXSID80408262 affects the retinoid signaling pathway . This pathway is involved in regulating cell growth and differentiation . The compound’s action on this pathway leads to the inhibition of cell growth and the induction of apoptosis .
Pharmacokinetics
It is known that the compound has a terminal half-life of 12 hours . Metabolites of DTXSID80408262 are more abundant than the intact drug in most tissues 24 hours after intravenous administration .
Result of Action
The result of DTXSID80408262’s action is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, making DTXSID80408262 an effective antineoplastic agent .
Action Environment
The action, efficacy, and stability of DTXSID80408262 can be influenced by environmental factors. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the oxazole intermediate.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Investigated for their antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-15(16(19-22-11)12-5-3-2-4-6-12)17(21)18-13-7-9-14(20)10-8-13/h2-10,20H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFOWFJELXQCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408262 | |
Record name | N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494762-76-4 | |
Record name | N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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